2-methyl-5-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one
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Overview
Description
2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups.
Preparation Methods
The synthesis of 2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE involves several steps, starting with the preparation of the core benzimidazole structure. This is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The triazino ring is then formed through cyclization reactions involving hydrazine derivatives.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazino and benzimidazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other triazino-benzimidazole derivatives, such as:
- 5-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-2-METHYL[1,2,4]TRIAZINO[2,3-A]BENZIMIDAZOL-3(5H)-ONE
- 2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A]BENZIMIDAZOL-3(5H)-ONE
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of functional groups in 2-METHYL-5-[2-(4-METHYLPHENYL)-2-OXOETHYL][1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-3(5H)-ONE makes it particularly interesting for research and development .
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-5-[2-(4-methylphenyl)-2-oxoethyl]-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
InChI |
InChI=1S/C19H16N4O2/c1-12-7-9-14(10-8-12)17(24)11-22-15-5-3-4-6-16(15)23-19(22)20-18(25)13(2)21-23/h3-10H,11H2,1-2H3 |
InChI Key |
DIJQUJLMQKXYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)C |
Origin of Product |
United States |
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